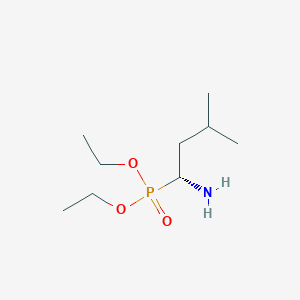
(R)-1-Amino-3-methylbutylphosphonic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Amino-3-methylbutylphosphonic acid diethyl ester is an organic compound that belongs to the class of phosphonic acid esters This compound is characterized by the presence of a phosphonic acid group esterified with diethyl groups and an amino group attached to a chiral carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester typically involves the esterification of phosphonic acid derivatives. One common method is the Steglich esterification, which employs carbodiimide coupling reagents such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) and a solvent such as dichloromethane . The reaction conditions are generally mild, and the process is efficient in forming the ester bond.
Industrial Production Methods
On an industrial scale, the production of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
®-1-Amino-3-methylbutylphosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Amino alcohols.
Substitution: Alkylated phosphonic acid esters.
Aplicaciones Científicas De Investigación
®-1-Amino-3-methylbutylphosphonic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phosphonic acid ester can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
®-1-Amino-3-methylbutylphosphonic acid: Lacks the ester groups but has similar biological activity.
Diethyl phosphonate: Similar ester groups but lacks the amino group.
Aminoethylphosphonic acid: Contains an amino group and a phosphonic acid group but differs in the carbon chain length.
Uniqueness
®-1-Amino-3-methylbutylphosphonic acid diethyl ester is unique due to its combination of an amino group, a chiral center, and phosphonic acid ester groups. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
159171-46-7 |
|---|---|
Fórmula molecular |
C9H22NO3P |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
(1R)-1-diethoxyphosphoryl-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H22NO3P/c1-5-12-14(11,13-6-2)9(10)7-8(3)4/h8-9H,5-7,10H2,1-4H3/t9-/m1/s1 |
Clave InChI |
TVBLDWTXOYRRKF-SECBINFHSA-N |
SMILES isomérico |
CCOP(=O)([C@H](CC(C)C)N)OCC |
SMILES canónico |
CCOP(=O)(C(CC(C)C)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)





![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)



